molecular formula C9H9BrO4 B8721852 Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester CAS No. 153355-46-5

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester

Cat. No.: B8721852
CAS No.: 153355-46-5
M. Wt: 261.07 g/mol
InChI Key: YZAZPGYTPQKRNO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

153355-46-5

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 3-bromo-2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,1-2H3

InChI Key

YZAZPGYTPQKRNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the course of from 30 to 45 minutes, at 20°, with stirring, 43.9 g of bromine are added dropwise to a solution of 45.9 g of 2-hydroxy-5-methoxy-benzoic acid methyl ester in 125 ml of heptane. The reaction mixture is then stirred for a further 3 to 4 hours, then diluted with 110 ml of water and stirred for a further one hour and then 295 ml of heptane and 46 ml of tert-butyl methyl ether are added thereto. The mixture is then heated to from 50° to 55° and the aqueous phase is separated off. The organic phase is extracted twice with 114 ml of water each time and cooled to -20°. The crystals which precipitate are filtered off and dried under a high vacuum. 3-Bromo-2-hydroxy-5-methoxy-benzoic acid methyl ester is thus obtained; yield 82.5% of the theoretical yield.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
solvent
Reaction Step Three

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